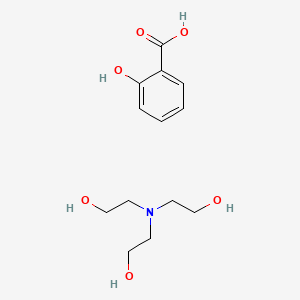

Triethanolamine salicylate

Description

See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAMYPIMMOEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047969 | |

| Record name | Trolamine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Trolamine salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Trolamine salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2174-16-5 | |

| Record name | Trolamine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolamine salicylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolamine salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trolamine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8O4040BHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Salicylate

Abstract

Triethanolamine salicylate, also known as trolamine salicylate, is an organic salt formed from the acid-base reaction between triethanolamine and salicylic acid.[1][2] It is a widely utilized active pharmaceutical ingredient (API), primarily in topical analgesic formulations for the temporary relief of minor aches and pains of muscles and joints.[3][4] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and analytical techniques, ensuring a robust and reproducible approach to obtaining and verifying this compound.

Introduction: The Scientific Rationale and Therapeutic Application

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a topical analgesic.[5] Its mechanism of action is attributed to the salicylate moiety, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins—key mediators of inflammation and pain.[5][6] The triethanolamine component serves to neutralize the acidity of salicylic acid, which can be irritating to the skin, and enhances the overall formulation's properties.[1][4] Unlike many other topical analgesics, this compound is odorless, which improves patient compliance.[1][2]

From a drug development perspective, the synthesis of this compound is a straightforward yet elegant example of an acid-base neutralization reaction. The subsequent characterization is critical to ensure the identity, purity, and quality of the final product, in line with stringent pharmaceutical standards. This guide will elucidate both the synthetic pathway and the analytical workflows necessary for its complete characterization.

Synthesis of this compound: A Stoichiometric Approach

The synthesis of this compound is predicated on the reaction between a carboxylic acid (salicylic acid) and an amine (triethanolamine). This acid-base reaction yields a salt, in this case, this compound.

Chemical Reaction and Stoichiometry

The reaction proceeds as follows:

Figure 1: Synthesis of this compound.

The stoichiometry of the reaction is 1:1, meaning one mole of salicylic acid reacts with one mole of triethanolamine to produce one mole of this compound.[7]

Experimental Protocol for Synthesis

This protocol outlines the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Salicylic Acid (C₇H₆O₃), ACS grade or higher

-

Triethanolamine (C₆H₁₅NO₃), ACS grade or higher

-

Ethanol (95%), as a solvent

-

Magnetic stirrer with heating capabilities

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Condenser

-

Thermometer

-

Rotary evaporator

Step-by-Step Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve a specific molar amount of salicylic acid in a suitable volume of 95% ethanol with gentle heating and stirring.

-

Addition of Triethanolamine: In a separate beaker, measure out an equimolar amount of triethanolamine. Slowly add the triethanolamine to the salicylic acid solution while maintaining continuous stirring. An exothermic reaction will occur, so the addition should be controlled to manage the temperature.

-

Reaction Completion: Once the addition is complete, attach a condenser to the flask and continue to stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator under reduced pressure.

-

Product Isolation and Drying: The resulting product, this compound, will be a viscous liquid or a crystalline solid, which can be further dried under a vacuum to remove any residual solvent.[]

Purification

For higher purity, the synthesized this compound can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent and the recrystallization conditions should be optimized to maximize yield and purity.

Comprehensive Characterization of this compound

A battery of analytical techniques is employed to confirm the structure, purity, and physicochemical properties of the synthesized this compound.

Figure 2: Analytical Workflow for Characterization.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the salicylate moiety and the methylene protons of the triethanolamine moiety. The integration of these signals should correspond to the number of protons in each environment.[9][10]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct peaks for the aromatic carbons, the carboxylate carbon, and the carbons of the triethanolamine backbone.[2]

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

-

Expected Peaks: The FTIR spectrum of this compound is expected to show a broad O-H stretching band from the alcohol groups and the phenolic hydroxyl group.[12] A strong C=O stretching band from the carboxylate group should be observed, typically in the region of 1640-1680 cm⁻¹.[13] Additionally, C-O stretching bands for the alcohol and phenol groups, as well as C-N stretching for the amine, will be present.[13][14]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern.[15]

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (287.31 g/mol ).[3][]

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized this compound and for quantifying any unreacted starting materials or byproducts.[16]

-

Methodology: A reversed-phase HPLC method is typically used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[17][18] Detection is commonly performed using a UV detector at a wavelength where the salicylate moiety has strong absorbance (around 236 nm).[19]

-

Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.[20]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₆[] |

| Molecular Weight | 287.31 g/mol [3] |

| Appearance | Pale yellow to amber crystalline solid[] |

| Solubility | Soluble in water[] |

| Refractive Index (n20/D) | ~1.509[] |

| Specific Gravity (@ 25°C) | ~1.195 to 1.250[21] |

Mechanism of Action and Pharmacokinetics

This compound exerts its analgesic effect by inhibiting the production of prostaglandins, which are inflammatory mediators that sensitize pain receptors.[2][4] Specifically, it is thought to inhibit the COX-2 enzyme, which is induced during inflammation.[2][6]

Upon topical application, this compound has low systemic absorption.[2][4] Studies have shown that after topical administration of a 10% trolamine salicylate formulation, salicylic acid was not detectable in the serum, indicating minimal systemic exposure.[4] The majority of the absorbed salicylate is excreted in the urine.[2][6]

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and analytical methods, researchers and drug development professionals can confidently produce and verify this important active pharmaceutical ingredient. The combination of stoichiometric synthesis and rigorous characterization ensures the production of a high-quality compound suitable for formulation and further investigation.

References

-

DrugBank Online. (n.d.). This compound. Retrieved from [Link]

-

Grokipedia. (n.d.). Trolamine salicylate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Trolamine salicylate. Retrieved from [Link]

-

RxList. (2023, July 23). Trolamine salicylate. Retrieved from [Link]

-

PharmaCompass. (n.d.). trolamine salicylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trolamine Salicylate. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Chromatography Forum. (2010, February 26). Method for testing trolamine salicylate. Retrieved from [Link]

-

The Pharmaceutical and Chemical Journal. (2018). Synthesis, Growth, Spectral, Optical, and Antimicrobial Studies of Sodium Salicylate Single Crystal. Retrieved from [Link]

- Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Trolamine Salicylate?. Retrieved from [Link]

- Rabinowitz, J. L., & Baker, D. (1984). Absorption of labeled this compound in human and canine knee joints. II. The Journal of Clinical Pharmacology, 24(11-12), 532–539.

- Heisey, H. O. (1964). INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF this compound IN OINTMENT. Journal of Pharmaceutical Sciences, 53, 1553–1554.

-

Biological Magnetic Resonance Bank. (n.d.). Triethanolamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Triethanolamine. NIST Chemistry WebBook. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Triethanolamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Triethanolamine. NIST Chemistry WebBook. Retrieved from [Link]

- Sharma, A., et al. (2022). Formulation and Evaluation of Trolamine Salicylate Microemulsion. Asian Journal of Pharmaceutics, 16(3).

-

ResearchGate. (n.d.). FTIR spectra of natural CNSL (a) and triethanolamine (TEA) (b). Retrieved from [Link]

Sources

- 1. Trolamine salicylate - Wikipedia [en.wikipedia.org]

- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. medkoo.com [medkoo.com]

- 9. bmse000379 Triethanolamine at BMRB [bmrb.io]

- 10. Triethanolamine(102-71-6) 1H NMR [m.chemicalbook.com]

- 11. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF this compound IN OINTMENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tpcj.org [tpcj.org]

- 14. Triethanolamine [webbook.nist.gov]

- 15. Triethanolamine [webbook.nist.gov]

- 16. Method for testing trolamine salicylate - Chromatography Forum [chromforum.org]

- 17. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. helixchrom.com [helixchrom.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. Trolamine salicylate analytical standard 2174-16-5 [sigmaaldrich.com]

- 21. This compound, 2174-16-5 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Triethanolamine Salicylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine salicylate, a salt formed from salicylic acid and triethanolamine, is a widely utilized topical non-steroidal anti-inflammatory drug (NSAID) for the localized relief of musculoskeletal pain and inflammation.[1][2] Unlike its oral counterparts, its formulation for topical delivery provides targeted therapeutic action with minimal systemic exposure, thereby reducing the risk of systemic side effects.[1][3] The anti-inflammatory and analgesic properties of this compound are mediated by its active moiety, salicylic acid. This guide delineates the core mechanisms of action, focusing on the molecular interactions within the inflammatory cascade. The primary mechanism involves the inhibition of prostaglandin synthesis through dual actions on the cyclooxygenase (COX) enzymes: direct, competitive inhibition of COX-2 activity and suppression of COX-2 gene induction.[4][5] This document provides a detailed exploration of these pathways, relevant secondary signaling interactions, pharmacokinetic considerations for topical delivery, and robust experimental protocols for validation.

Part 1: Introduction to this compound and the Inflammatory Cascade

Chemical Profile and Formulation

This compound is an organic salt created by neutralizing salicylic acid with triethanolamine.[1] This formulation is advantageous for topical preparations as the triethanolamine base neutralizes the acidity of salicylic acid, resulting in a product with a pH closer to that of the skin, which can improve tolerability. It is commonly formulated as an odorless cream or lotion for the temporary relief of minor pain associated with arthritis, backache, muscle strains, and sprains.[1][6]

The Inflammatory Process: A Primer

Inflammation is a protective biological response characterized by redness, heat, swelling, and pain.[7] At the molecular level, this process is initiated by the release of chemical mediators from injured tissues. A central pathway in inflammation is the arachidonic acid cascade.[8] In response to inflammatory stimuli, the enzyme phospholipase A₂ releases arachidonic acid from cell membranes. This substrate is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9]

Part 2: Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of salicylate, the active component of this compound, are primarily attributed to its interference with the biosynthesis of prostaglandins.[2][10] This is achieved through a multi-pronged attack on the cyclooxygenase enzymes.

The Central Role of Cyclooxygenase (COX) Enzymes

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that serve homeostatic "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[8][11]

-

COX-2: An inducible enzyme that is typically absent in most tissues but is rapidly upregulated by inflammatory stimuli like cytokines (e.g., IL-1, TNF-α) and bacterial lipopolysaccharide (LPS).[8] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[12]

Direct Inhibition of COX-2 Activity by Salicylate

While aspirin (acetylsalicylic acid) irreversibly inhibits COX enzymes through acetylation, its primary metabolite, salicylic acid, acts as a reversible inhibitor.[4][13] Research has demonstrated that sodium salicylate can directly inhibit the activity of the COX-2 enzyme.[4][14] This inhibition is competitive with the enzyme's natural substrate, arachidonic acid.[4] At lower concentrations of arachidonic acid, salicylate is an effective inhibitor of COX-2. However, as substrate levels rise, as they would at a site of significant inflammation, the inhibitory effect of salicylate can be overcome.[4][14] This competitive mechanism underscores the importance of achieving adequate local concentrations of the drug at the target tissue.

Suppression of COX-2 Gene Expression

Beyond direct enzyme inhibition, a crucial and distinct mechanism of salicylate is its ability to suppress the induction of the COX-2 gene.[5] Studies have shown that salicylate, at therapeutic concentrations, can block the transcription of COX-2 mRNA in response to inflammatory stimuli.[5] This action reduces the synthesis of new COX-2 enzyme, thereby limiting the overall capacity for prostaglandin production at an inflammatory site. This transcriptional suppression provides a more sustained anti-inflammatory effect compared to reversible enzyme inhibition alone.[5]

Signaling Pathway: Arachidonic Acid Cascade and Salicylate Inhibition

Caption: Salicylate's dual action on the prostaglandin synthesis pathway.

Part 3: Modulation of Inflammatory Signaling Pathways

The NF-κB Signaling Pathway: A Master Regulator

The Nuclear Factor kappa B (NF-κB) is a family of transcription factors that serves as a pivotal regulator of innate and adaptive immunity and inflammation.[15][16][17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated that leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and induce the expression of hundreds of genes, including cytokines, chemokines, and the COX-2 enzyme itself.[16]

Salicylate's Interaction with NF-κB

The relationship between salicylates and NF-κB is complex. Some studies have reported that very high, suprapharmacological concentrations of salicylate can inhibit NF-κB activation.[5] However, research focusing on therapeutically relevant concentrations has shown that salicylate's ability to inhibit COX-2 activity and subsequent prostaglandin release is independent of NF-κB activation.[4] Therefore, while the NF-κB pathway is a critical component of inflammation and is responsible for inducing COX-2, the primary anti-inflammatory mechanism of topically applied this compound is considered to be its direct effect on the COX enzyme and its expression, rather than a direct inhibition of the NF-κB pathway.[4][14]

Signaling Pathway: Overview of Canonical NF-κB Activation```dot

Sources

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. What is Trolamine Salicylate used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

- 11. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 12. Trolamine salicylate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. Aspirin - Wikipedia [en.wikipedia.org]

- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cyclooxygenase (COX) Inhibition by Triethanolamine Salicylate

Abstract

Triethanolamine salicylate, a salt formed from salicylic acid and triethanolamine, is a topically applied analgesic agent used for the temporary relief of minor muscle and joint pain.[1][2] Its therapeutic effects are primarily attributed to the anti-inflammatory and analgesic properties of the salicylate moiety, which functions through the inhibition of cyclooxygenase (COX) enzymes.[3] This technical guide provides a comprehensive overview of the mechanism of COX inhibition by this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the distinct roles of COX-1 and COX-2, the nuanced mechanism of salicylate-mediated inhibition, and present a detailed, field-proven protocol for assessing COX inhibitory activity in vitro.

Introduction: The Central Role of Cyclooxygenase in Inflammation and Pain

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade.[4] It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5][6] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing a similar catalytic mechanism, have distinct physiological and pathological roles.[7]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for maintaining normal physiological functions.[6][7] For instance, COX-1-derived prostaglandins help protect the gastrointestinal mucosa and regulate renal blood flow.[5][8]

-

COX-2: In contrast, COX-2 is an inducible enzyme.[8] Its expression is significantly upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[5][8]

The differential roles of these isoforms are a cornerstone of modern anti-inflammatory drug development. The therapeutic, anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of the protective COX-1.[9]

This compound: A Topical Approach to COX Inhibition

This compound is an organic salt that combines salicylic acid with triethanolamine.[10][11] The triethanolamine component neutralizes the acidity of salicylic acid, making it suitable for topical application.[1][10] When applied to the skin, the salicylate is absorbed into the underlying tissues where it exerts its pharmacological effects.[12] Studies have shown that topical application of this compound can lead to detectable levels of salicylate in the synovial fluid of the knee joint, suggesting its potential for localized treatment of rheumatic disorders.[13][14]

The primary mechanism of action of this compound is the inhibition of COX enzymes by the salicylate ion.[3][10] By blocking COX, salicylate reduces the synthesis of prostaglandins at the site of application, thereby diminishing the inflammatory response and alleviating pain.[3] It is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][10]

The Nuanced Mechanism of Salicylate-Mediated COX Inhibition

While it is established that salicylates inhibit COX, the precise molecular mechanism is more complex than that of classic NSAIDs like aspirin. Aspirin, for instance, irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site.[15] Salicylate, however, is a weak inhibitor of COX activity in in vitro assays using purified enzymes, yet it effectively reduces prostaglandin production in vivo.[16][17] This has led to several proposed mechanisms for its action:

-

Competition with Arachidonic Acid: Some studies suggest that salicylate's inhibition of COX-2 is competitive with the substrate, arachidonic acid.[17] At low substrate concentrations, salicylate can effectively inhibit the enzyme. However, at higher concentrations of arachidonic acid, the inhibitory effect of salicylate is diminished.[17] This may explain its efficacy in inflamed tissues where arachidonic acid levels might be limiting.

-

Inhibition of COX-2 Expression: There is evidence to suggest that salicylate can also suppress the induction of the COX-2 gene.[18] By inhibiting the transcription of COX-2 mRNA, salicylate can reduce the overall amount of the enzyme available to produce pro-inflammatory prostaglandins.[18]

-

Dependence on the Enzyme's Oxidative State: The inhibitory potency of salicylate against both COX-1 and COX-2 has been shown to be inversely related to the concentration of hydroperoxides.[19] This suggests that the redox state of the enzyme's environment can influence the inhibitory activity of salicylate.

It's important to note that some metabolites of salicylic acid may also contribute to its anti-inflammatory effects by inhibiting COX-2-dependent prostaglandin synthesis.[20]

Experimental Protocol: In Vitro COX Inhibition Assay

To determine the inhibitory potential of this compound on COX-1 and COX-2, a robust in vitro assay is essential. The following protocol provides a detailed, step-by-step methodology for a colorimetric COX inhibitor screening assay. This type of assay is widely used and measures the peroxidase activity of COX.[21]

4.1. Principle

The COX enzyme possesses two distinct activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). This assay measures the peroxidase component, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[21]

4.2. Materials and Reagents

-

COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid

-

This compound (test compound)

-

Reference Inhibitor (e.g., Diclofenac or Celecoxib)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

4.3. Experimental Workflow

Caption: Workflow for the in vitro COX inhibition assay.

4.4. Step-by-Step Procedure

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of this compound and the reference inhibitor.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme. Add 10 µl of the vehicle control (e.g., ethanol or DMSO).

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme. Add 10 µl of the diluted this compound or reference inhibitor.

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Hemin (no enzyme).

-

-

Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µl of the Colorimetric Substrate Solution (TMPD) to all wells, followed by 20 µl of Arachidonic Acid Solution to initiate the reaction.

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Background) - (Absorbance of Inhibitor - Absorbance of Background)] / (Absorbance of 100% Activity - Absorbance of Background) x 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Presentation and Interpretation

The results of the in vitro COX inhibition assay should be summarized in a clear and concise table.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Diclofenac (Reference) | Literature Value | Literature Value | Literature Value |

| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value |

The Selectivity Index provides a quantitative measure of the compound's preference for inhibiting one COX isoform over the other. A lower selectivity index indicates a preference for COX-2 inhibition.

Signaling Pathway and Site of Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

Caption: Prostaglandin synthesis pathway and inhibition by salicylate.

Conclusion and Future Directions

This compound serves as a clinically effective topical analgesic by delivering salicylate to inhibit COX enzymes at the site of pain and inflammation. While generally considered a non-selective COX inhibitor, the precise mechanism of salicylate's interaction with COX isoforms is multifaceted and warrants further investigation. The provided in vitro assay protocol offers a robust framework for characterizing the inhibitory activity and selectivity of this compound and other novel anti-inflammatory compounds. Future research should focus on elucidating the relative contributions of direct enzyme inhibition versus suppression of gene expression to the overall therapeutic effect of topically applied salicylates. Understanding these nuances will be critical for the development of next-generation topical analgesics with improved efficacy and safety profiles.

References

-

Auwärter, V., et al. (2001). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. Biochemical and Biophysical Research Communications, 285(3), 633-639. [Link]

-

National Center for Biotechnology Information. (n.d.). Trolamine Salicylate. PubChem. Retrieved from [Link]

-

Warner, T. D., et al. (2001). Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 894-900. [Link]

-

Vane, J. R., et al. (1998). Cyclooxygenases 1 and 2. Annual Review of Pharmacology and Toxicology, 38, 97-120. [Link]

-

GPnotebook. (2021). Cyclo-oxygenase 1 and cyclo-oxygenase 2. Retrieved from [Link]

-

Bhattacharyya, D. K., et al. (1996). Inhibition of prostaglandin H2 synthases by salicylate is dependent on the oxidative state of the enzymes. The Journal of Biological Chemistry, 271(27), 16039-16044. [Link]

-

ScienceDirect. (n.d.). COX-1 and COX-2: Significance and symbolism. Retrieved from [Link]

-

Wikipedia. (n.d.). Analgesic. Retrieved from [Link]

-

Kıvrak, B. M., et al. (2020). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Turkish Journal of Pharmaceutical Sciences, 17(2), 224-233. [Link]

-

GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body? Retrieved from [Link]

-

PharmaCompass. (n.d.). trolamine salicylate. Retrieved from [Link]

-

Wu, K. K. (2000). Aspirin and Salicylate. Circulation, 102(17), 2022-2023. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

Rabinowitz, J. L., et al. (1982). Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints. Journal of Clinical Pharmacology, 22(1), 42-48. [Link]

-

Springer Nature Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

-

Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

-

Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Dermatology, 148(4), 668-676. [Link]

-

PharmaCompass. (n.d.). Trolamine Salicylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Percutaneous Absorption of Salicylates from Some Commercially Available Topical Products Containing Methyl Salicylate or Salicylate Salts in Rats. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trolamine Salicylate? Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1995). Mechanism of action of aspirin-like drugs. Seminars in Arthritis and Rheumatism, 25(6 Suppl 1), 2-10. [Link]

-

GlobalRx. (n.d.). Clinical Profile: Trolamine Salicylate 10% Cream. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Trolamine Salicylate Cream: Uses & Side Effects. Retrieved from [Link]

-

Mitchell, J. A., et al. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 51(6), 907-912. [Link]

-

Mitchell, J. A., et al. (1997). Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Molecular Pharmacology, 51(6), 907-912. [Link]

-

Tel Aviv University. (n.d.). Comparative Tissue Absorption of Oral >14>C‐Aspirin and Topical Triethanolamine >14>C‐Salicylate in Human and Canine Knee Joints. Retrieved from [Link]

-

Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences of the United States of America, 96(9), 5292-5297. [Link]

-

Higgs, G. A., et al. (1987). Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity. Proceedings of the National Academy of Sciences of the United States of America, 84(5), 1417-1420. [Link]

-

Schrör, K. (2009). Anti-inflammatory effects of aspirin and sodium salicylate. Thrombosis and Haemostasis, 102(2), 259-266. [Link]

Sources

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]

- 6. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trolamine salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Articles [globalrx.com]

- 13. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cris.tau.ac.il [cris.tau.ac.il]

- 15. ahajournals.org [ahajournals.org]

- 16. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of prostaglandin H2 synthases by salicylate is dependent on the oxidative state of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

An In-Depth Technical Guide to the Dermal Absorption Pathways of Triethanolamine Salicylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine salicylate (TES), an organic salt formed from triethanolamine and salicylic acid, is a widely used topical analgesic for the temporary relief of muscle and joint pain.[1][2] Its therapeutic efficacy is fundamentally dependent on its ability to penetrate the skin barrier and reach target tissues. This guide provides a detailed examination of the dermal absorption pathways of TES, synthesizing physicochemical principles, skin biology, and advanced experimental methodologies. We will explore the critical role of the stratum corneum, delineate the primary routes of penetration, and present a comprehensive protocol for in vitro permeation testing using Franz diffusion cells, a cornerstone technique in dermatopharmacokinetics.[3][4] This document is designed to serve as a technical resource, offering field-proven insights and explaining the causality behind experimental choices to ensure robust and reproducible research outcomes.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound (TES) is the first step in analyzing its interaction with the skin. TES is an organic salt formed by the acid-base reaction between triethanolamine and salicylic acid.[1][2][5] This formulation neutralizes the acidity of salicylic acid, which can influence its stability and skin irritancy potential.[1][2]

Key properties influencing dermal absorption include:

-

Molecular Weight: Approximately 287.31 g/mol .[1][] Generally, molecules under 500 Da are considered favorable candidates for dermal penetration.

-

Solubility: TES is soluble in water and alcohols.[5][][7] Its solubility characteristics are crucial for formulation design, as the vehicle can significantly impact the thermodynamic activity and partitioning of the drug into the stratum corneum.[8]

-

LogP (o/w): The estimated octanol-water partition coefficient is approximately -1.108, indicating a hydrophilic nature.[7] This property is a critical determinant of how the molecule will interact with the lipophilic and hydrophilic domains of the skin.

dot graph "Molecular_Structure_of_Triethanolamine_Salicylate" { layout=neato; graph [bgcolor="#F1F3F4", size="7.6,5!", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Molecular structure of this compound.

The Skin Barrier: A Multi-layered Obstacle

The skin serves as a formidable protective barrier, and its primary resistance to xenobiotic penetration resides in the outermost layer, the stratum corneum (SC).[9][10] Effective dermal delivery necessitates overcoming this barrier.

-

Epidermis: The avascular outer layer.[11]

-

Stratum Corneum (SC): The principal barrier, approximately 10-20 μm thick.[12] It is often described by the "brick and mortar" model, where anucleate corneocytes ("bricks") are embedded in a continuous lipid matrix ("mortar").[13] This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is highly organized and creates a tortuous, lipophilic pathway that hinders the passage of many molecules, especially hydrophilic ones.[9][10]

-

Viable Epidermis: Below the SC, this layer is more aqueous in nature and contains metabolically active cells.[11]

-

-

Dermis: A thicker, vascularized layer of connective tissue containing blood vessels, nerves, and skin appendages.[11][14] Once a molecule penetrates the epidermis, it can be absorbed into the systemic circulation via the dermal vasculature.[11]

dot graph "Skin_Layers_Diagram" { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", size="7.6,5!", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} end_dot Caption: Schematic of skin layers relevant to dermal absorption.

Percutaneous Absorption Pathways

Drug absorption across the skin is primarily a passive diffusion process, driven by a concentration gradient.[11] For a molecule like TES, penetration can occur via three potential routes.[15][16]

-

Intercellular (Paracellular) Route: This is the most common pathway for many drugs. Molecules must navigate the tortuous path through the lipid matrix surrounding the corneocytes.[15][16] The lipophilic nature of this route presents a significant challenge for hydrophilic compounds like TES.

-

Transcellular (Intracellular) Route: In this pathway, molecules pass directly through the corneocytes.[15][16] This requires repeated partitioning between the lipophilic lipid matrix and the hydrophilic, protein-filled corneocytes.

-

Transappendageal (Shunt) Route: This route involves bypassing the stratum corneum via skin appendages like hair follicles and sweat glands.[11][12][17] While this pathway constitutes a very small fraction of the total skin surface area (~0.1%), it can be a significant entry point for ions and large polar molecules, potentially acting as a reservoir for sustained release.[12]

Studies suggest that upon transdermal absorption, TES may dissociate, allowing the salicylate moiety a longer transit time and localized effect in the application area.[18] However, research comparing TES with methylsalicylate formulations has shown that negligible levels of salicylate were detected in the dermis and subcutaneous tissue following TES application, whereas significant levels were found with methylsalicylate.[19][20] This suggests that while TES may associate strongly with the epidermis, its subsequent release and diffusion into deeper tissues may be limited.[19]

dot graph "Dermal_Absorption_Pathways" { graph [bgcolor="#F1F3F4", size="7.6,6!", dpi=100]; node [shape=box, style=filled, fontname="Arial"];

} end_dot Caption: Primary pathways for dermal penetration.

Experimental Methodology: In Vitro Percutaneous Absorption

In vitro permeation testing (IVPT) using diffusion cells is the gold standard for evaluating the dermal absorption of topical formulations.[21][22][23] The Franz diffusion cell is a widely accepted static cell system for these studies.[3][4][24] The methodology is standardized by guidelines such as the OECD Test Guideline 428.[25][26][27][28]

Causality Behind Experimental Design

-

Why Human Skin? Excised human skin is the gold standard as it most accurately reflects in vivo conditions, accounting for human-specific skin structure and metabolism.[22][24] When unavailable, porcine skin is a common alternative due to its structural similarity.[29]

-

Why 32°C? The skin surface temperature is lower than core body temperature. Maintaining the receptor chamber at 37°C ensures the skin surface is held at a physiologically relevant 32°C, which is critical as diffusion is a temperature-dependent process.[24][26][30]

-

Why a Phosphate-Buffered Saline (PBS) Receptor? The receptor fluid must act as a "sink," meaning the drug is freely soluble in it, ensuring the concentration in the receptor fluid never approaches saturation.[30] This maintains the concentration gradient, which is the driving force for diffusion. For a water-soluble compound like TES, PBS at pH 7.4 mimics physiological conditions.[24]

-

Why Degas the Receptor Fluid? Air bubbles trapped under the membrane can act as a barrier, artificially reducing the surface area available for diffusion and leading to inaccurate, underestimated absorption rates.[24][30]

Protocol: IVPT using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of TES from a topical formulation.

1. Materials and Equipment:

-

Franz Diffusion Cells (static vertical type)[24]

-

Excised human or porcine skin

-

TES formulation and vehicle control

-

Receptor Medium: Phosphate-buffered saline (PBS), pH 7.4, degassed[24]

-

Water bath/circulator set to 37°C[24]

-

Magnetic stir bars and stirrer unit

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence) for sample analysis[19]

2. Step-by-Step Methodology:

-

Skin Membrane Preparation:

-

Franz Cell Assembly:

-

Fill the receptor chamber with degassed PBS, ensuring no air bubbles are present.[24][30] Place a small magnetic stir bar inside.

-

Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[24]

-

Clamp the chambers securely to prevent leakage.[30]

-

Place the assembled cells into the water bath, which maintains the skin surface at 32°C. Allow the system to equilibrate for 30 minutes.

-

-

Dosing and Sampling:

-

Apply a finite dose of the TES formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[26]

-

Begin stirring the receptor fluid at a constant speed (e.g., 600 RPM).[24]

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution via the sampling arm.[30]

-

Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions and a constant volume.[30]

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the cumulative amount of TES permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss).

-

The lag time (Tlag) is determined by extrapolating the linear portion of the curve to the x-axis.

-

dot graph "Franz_Cell_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", size="7.6,5!", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} end_dot Caption: Workflow for In Vitro Permeation Testing.

Factors Influencing Dermal Absorption

The percutaneous absorption of TES is not solely dependent on its physicochemical properties but is also heavily influenced by several external and biological factors.

| Factor | Description | Impact on TES Absorption |

| Formulation Vehicle | The base in which TES is dissolved (e.g., cream, gel, ointment). The vehicle affects drug solubility, partitioning, and thermodynamic activity.[8] | Studies show that different ointment bases can significantly alter the absorption of salicylic acid.[8][31] An optimized vehicle is critical for TES delivery. |

| Penetration Enhancers | Chemical substances that reversibly disrupt the SC barrier.[9][10] Examples include fatty acids, surfactants, and solvents like cineol (eucalyptus oil).[32] | Pre-treatment of rat skin with eucalyptus oil has been shown to increase the systemic absorption of trolamine salicylate by over 20-fold, likely by disrupting the SC lipid structure.[32] |

| Skin Condition | The integrity of the stratum corneum. Hydration, age, disease state (e.g., psoriasis), and injury can compromise the barrier function. | Disruption of the stratum corneum significantly increases the absorption of topically applied salicylic acid.[31] Hydration generally increases permeability. |

| Application Site | Skin thickness and appendage density vary across the body. The SC is thinner on the face and scrotum compared to the palms and soles.[19] | The site of application can influence the rate and extent of absorption.[19] |

| Dose and Duration | The amount of product applied and the length of time it remains on the skin. | Absorption of salicylates is proportional to the concentration in the formulation up to 10%.[18] Repeated applications can also alter the skin barrier and subsequent flux.[19][33] |

Metabolism and Excretion

While systemic absorption of TES is generally low, the small amount that permeates is subject to metabolism and excretion.[1][34]

-

Metabolism: Salicylate that enters systemic circulation is primarily metabolized in the liver.[34] The main pathways include conjugation with glycine to form salicyluric acid (~75%) and with glucuronic acid (~15%).[34] Some local metabolism may also occur within viable skin tissues.[34]

-

Excretion: Metabolites are primarily excreted through the urine.[34] Following a topical application of a 10% formulation, only about 1.4% of the total dose was recovered in the urine as salicylate within 24 hours, confirming low systemic absorption.[1][34]

Conclusion

The dermal absorption of this compound is a complex, multifactorial process governed by the physicochemical properties of the drug, the intricate barrier function of the stratum corneum, and the characteristics of the formulation vehicle. The primary pathway is likely intercellular, a tortuous route through the SC's lipid matrix that poses a significant challenge for the hydrophilic TES molecule. While the transappendageal route may offer a minor pathway, evidence suggests that the release of salicylate from the epidermis into deeper tissues is limited compared to more lipophilic salicylate esters.

For drug development professionals, a thorough understanding of these pathways is paramount. The use of robust, standardized in vitro methodologies, such as the Franz diffusion cell protocol detailed herein, is essential for accurately characterizing formulation performance, assessing bioequivalence, and optimizing drug delivery.[4][23] By carefully considering the interplay between the drug, vehicle, and skin, researchers can develop more effective topical products that maximize local delivery while minimizing systemic exposure.

References

- OECD 427/428: Skin absorption (in vivo and in vitro). (n.d.). Inotiv.

- Drug Absorption Through the Skin. (n.d.). Spring Hill Wellness NY.

- Test No. 428: Skin Absorption: In Vitro Method. (2004). OECD.

- Test No. 428: Skin Absorption: In Vitro Method. (n.d.). OECD.

- [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). PermeGear.

- Franz diffusion cell and its implication in skin perme

- OECD Procedure 428 Skin Absorption: In Vitro Method. (n.d.). EUROLAB.

- The Structure of Skin and Transdermal Drug Delivery System- A Review. (2015). Research Journal of Pharmacy and Technology.

- Understanding Drug Absorption Through the Skin. (2024). Arms Acres.

- Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol. (n.d.). Benchchem.

- SALICOR (this compound p

- OECD Test Guideline 428—A Method for In Vitro Percutaneous Absorption Measurement?. (2005).

- Rabinowitz, J. L., & Baker, D. (1984). Absorption of labeled this compound in human and canine knee joints. II. Journal of Clinical Pharmacology, 24(11-12), 532–539.

- Franz Diffusion: A Groundbreaking Advancement in Transdermal Drug Delivery Systems. (n.d.). Auriga Research.

- This compound, 2174-16-5. (n.d.). The Good Scents Company.

- Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. (2001).

- Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. (n.d.). E-lactancia.

- This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.

- TOPICAL. (n.d.). PermeGear.

- Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in r

- Skin Structure, Physiology, and Pathology in Topical and Transdermal Drug Delivery. (2024). PMC.

- CAS 2174-16-5 Triethanolamine salicyl

- Structure and function of the stratum corneum permeability barrier. (1988).

- Skin absorption | The science | Fun Fast Facts Friday. (2017). YouTube.

- SYSTEMIC ABSORPTION OF TOPICALLY APPLIED SALICYLIC ACID. (n.d.). DigitalCommons@URI.

- Roberts, M. S., & Harlock, E. (1978). Effect of Repeated Skin Application on Percutaneous Absorption of Salicylic Acid. Journal of Pharmaceutical Sciences, 67(12), 1685–1687.

- Trolamine Salicylate | C13H21NO6 | CID 25213. (n.d.). PubChem - NIH.

- HEISEY, H. O. (1964). INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF this compound IN OINTMENT. Journal of Pharmaceutical Sciences, 53, 1553–1554.

- Lauer, A. C., et al. (1999).

- Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin. (2011).

- Percutaneous Absorption of Salicylates from Some Commercially Available Topical Products Containing Methyl Salicylate or Salicylate Salts in R

- Skin appendage. (n.d.). Wikipedia.

- Trolamine salicyl

- Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints. (1982). PubMed.

- How does the skin absorb products?. (2023). ishga US.

- Skin Anatomy: Overview, Epidermis, Dermis. (2025). Medscape Reference.

- Skin Appendages. (n.d.). Kenhub.

- "In Vitro Permeation Test (IVPT)

- Triethanolamine Method number: PV2141. (2008). OSHA.

- Experimental in vitro skin permeation test of ethyl salicylate using... (2022).

- In vitro permeation testing for the evaluation of drug delivery to the skin. (2025).

- Fast Screening Methods for the Analysis of Topical Drug Products. (2021). MDPI.

- In Vitro Permeation Test (IVPT)

- Method for testing trolamine salicylate. (2010).

Sources

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. Trolamine salicylate - Wikipedia [en.wikipedia.org]

- 7. This compound, 2174-16-5 [thegoodscentscompany.com]

- 8. karger.com [karger.com]

- 9. rjptonline.org [rjptonline.org]

- 10. armsacres.com [armsacres.com]

- 11. Drug Absorption Through the Skin [springhillwellnessny.com]

- 12. Skin Structure, Physiology, and Pathology in Topical and Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. m.youtube.com [m.youtube.com]

- 16. us.ishga.com [us.ishga.com]

- 17. Skin appendage - Wikipedia [en.wikipedia.org]

- 18. Absorption of labeled this compound in human and canine knee joints. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. e-lactancia.org [e-lactancia.org]

- 21. researchgate.net [researchgate.net]

- 22. permegear.com [permegear.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. eurolab.net [eurolab.net]

- 29. researchgate.net [researchgate.net]

- 30. alterlab.co.id [alterlab.co.id]

- 31. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 32. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Effect of repeated skin application on percutaneous absorption of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. SALICOR (this compound patch) [dailymed.nlm.nih.gov]

Investigating the In Vitro Anti-Inflammatory Activity of Triethanolamine Salicylate: Mechanisms, Models, and Methodologies

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro anti-inflammatory properties of triethanolamine salicylate (TEAS). As an organic salt of salicylic acid, TEAS is primarily recognized for its topical analgesic effects, which are intrinsically linked to the anti-inflammatory action of the salicylate moiety.[1][2] The core mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[3][4][5] This document delineates the foundational molecular pathways, presents validated in vitro models, and offers detailed, field-proven protocols for a robust assessment of its activity. We will explore enzymatic and cell-based assays, delve into the modulation of key signaling cascades such as NF-κB and MAPK, and provide a blueprint for data interpretation and presentation. The methodologies described herein are designed to establish a self-validating system for generating reliable and reproducible data on the anti-inflammatory profile of this compound.

Introduction: Inflammation and the Role of this compound

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] It is a complex process involving vascular and cellular changes orchestrated by a symphony of chemical mediators. While acute inflammation is a protective and healing mechanism, its dysregulation can lead to chronic inflammatory diseases like arthritis.[7] Key mediators in the inflammatory cascade include prostaglandins, leukotrienes, nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9]

This compound is an over-the-counter topical analgesic formed by neutralizing salicylic acid with triethanolamine.[1] This formulation improves skin tolerability and provides an odorless alternative to other topical analgesics.[3] The therapeutic effect of TEAS is mediated by its salicylate component. Salicylates exert their anti-inflammatory and analgesic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that sensitize nociceptive nerve endings and mediate inflammation.[4][10]

Evaluating the specific anti-inflammatory activity of TEAS in a controlled environment is crucial for understanding its mechanistic profile and optimizing its therapeutic potential. In vitro models offer a cost-effective, rapid, and ethically sound approach for initial screening and mechanistic studies, providing a foundational understanding before progressing to more complex in vivo systems.[7][11]

Core Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary anti-inflammatory mechanism of salicylates is the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][3] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[12]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression significantly increasing in inflammatory cells in response to stimuli like cytokines (TNF-α, IL-1) and endotoxins (lipopolysaccharide, LPS).[4][10] This induction leads to a surge in pro-inflammatory prostanoids at the site of inflammation.

By inhibiting COX enzymes, this compound reduces the synthesis of these pro-inflammatory mediators.[1] Additionally, the arachidonic acid cascade includes the lipoxygenase (LOX) pathway, which produces leukotrienes—another class of potent inflammatory mediators.[12] Assessing the activity of TEAS against both COX and LOX enzymes provides a comprehensive view of its impact on this critical inflammatory pathway.

Key Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the production of inflammatory mediators is tightly regulated by intracellular signaling pathways. Two of the most critical cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: Considered a master regulator of inflammation, the NF-κB transcription factor family controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and inducible nitric oxide synthase (iNOS).[9][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[14]

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are key signaling kinases that regulate cellular responses to a wide array of stimuli.[15][16] In inflammation, they are activated by cytokines and LPS and play a crucial role in regulating the synthesis of pro-inflammatory cytokines and enzymes at both the transcriptional and translational levels.[17]

Investigating the effect of TEAS on these pathways is essential for a deeper mechanistic understanding of its anti-inflammatory effects.

Figure 1: Simplified signaling cascade showing inhibition by this compound.

In Vitro Experimental Models & Protocols

A multi-faceted approach employing both enzymatic and cell-based assays is recommended for a thorough in vitro evaluation.

Enzymatic Inhibition Assays: COX-1/COX-2 & 5-LOX

These assays directly measure the ability of TEAS to inhibit the enzymes responsible for producing prostaglandins and leukotrienes. They serve as an excellent primary screening tool.[12][18]

Protocol 3.1: Cyclooxygenase (COX) Inhibition Assay

This protocol is based on commercially available fluorometric or colorimetric screening kits, which measure the peroxidase activity of COX enzymes.[6][19]

-

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) during the reduction of PGG2 to PGH2, producing a colored or fluorescent product.[6] An inhibitor will reduce the rate of this reaction.

-

Materials:

-

COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam)

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

This compound (dissolved in appropriate vehicle, e.g., DMSO)

-

Positive Controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)[20]

-

96-well microplate and reader

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of TEAS and control inhibitors.

-

Plate Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Reaction Buffer only.

-

100% Activity Control: Reaction Buffer, Heme, and COX enzyme (separate wells for COX-1 and COX-2).

-

Test Wells: Reaction Buffer, Heme, COX enzyme, and varying concentrations of TEAS.

-

Positive Control Wells: Reaction Buffer, Heme, COX enzyme, and a known inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength (e.g., 590-620 nm for colorimetric assays) every minute for 5-10 minutes using a microplate reader.[6]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each TEAS concentration relative to the 100% activity control. Plot the percent inhibition against the log of the concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Cell-Based Assays: The LPS-Stimulated Macrophage Model

Murine macrophage cell lines, such as RAW 264.7, are a cornerstone for in vitro inflammation research.[21] Stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, potently activates inflammatory pathways, leading to the production of key mediators.[22][23]

Caption: Experimental workflow for the LPS-stimulated macrophage assay.

Protocol 3.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: LPS stimulation induces the expression of iNOS in macrophages, which produces large amounts of NO.[22] NO is a reactive molecule that is quickly converted to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.[6]

-

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of TEAS for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 18-24 hours. Include control wells (cells only, cells + LPS, cells + TEAS only).

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant.

-

Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Protocol 3.3: Measurement of Pro-Inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.[24][25]

-

Methodology:

-

Sample Collection: Use the same supernatants collected for the Griess Assay (Protocol 3.2).

-

ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β, following the manufacturer's protocol precisely. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring absorbance.

-

-

Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve generated with recombinant cytokines.

-

Protocol 3.4: Western Blot for Protein Expression Analysis

-

Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels within the cells, providing insight into the upstream effects of TEAS. Key proteins to analyze include iNOS, COX-2, and phosphorylated forms of NF-κB (p-p65) and p38 MAPK (p-p38) to assess pathway activation.[21][26]

-

Methodology:

-

Cell Lysis: After treatment and stimulation (a shorter LPS incubation of 30-60 minutes is often used for signaling proteins), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with primary antibodies specific for your target proteins (e.g., anti-COX-2, anti-p-p65 NF-κB) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[25]

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison. Results are typically expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.

Table 1: Hypothetical In Vitro Anti-Inflammatory Profile of this compound

| Assay Type | Parameter Measured | Endpoint | TEAS Result | Positive Control |

| Enzymatic | COX-1 Inhibition | IC50 (µM) | 150 ± 12.5 | Indomethacin: 0.5 ± 0.1 |